molecular formula C19H22N2O3S B282972 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole

2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole

Cat. No.: B282972
M. Wt: 358.5 g/mol
InChI Key: WYNLHSFGSAJTNG-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole core, an ethanesulfonyl group, and a tert-butyl-phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethanesulfonyl Group: This step involves the sulfonation of the benzimidazole core using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-Butyl-phenoxy Group: The final step involves the etherification of the ethanesulfonylated benzimidazole with 4-tert-butylphenol, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the tert-butyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the tert-butyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or tert-butyl group.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzimidazole core is a common pharmacophore in many drugs, making this compound a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various applications, including as a catalyst or a stabilizer in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the benzimidazole core can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzimidazole
  • 2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzothiazole
  • 2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoxazole

Uniqueness

Compared to similar compounds, 2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole core, along with the sulfonyl and phenoxy groups, allows for a wide range of applications and interactions that are not possible with other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfonyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O3S/c1-19(2,3)14-8-10-15(11-9-14)24-12-13-25(22,23)18-20-16-6-4-5-7-17(16)21-18/h4-11H,12-13H2,1-3H3,(H,20,21)

InChI Key

WYNLHSFGSAJTNG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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